Product packaging for 4-Bromothiazole-2-carboxamide(Cat. No.:CAS No. 912639-91-9)

4-Bromothiazole-2-carboxamide

Cat. No.: B2796361
CAS No.: 912639-91-9
M. Wt: 207.05
InChI Key: BZULRTZCBCPPKA-UHFFFAOYSA-N
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Description

4-Bromothiazole-2-carboxamide (CAS 912639-91-9) is a valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research. With the molecular formula C4H3BrN2OS and a molecular weight of 207.05 g/mol, it serves as a versatile precursor for the development of more complex thiazole-containing compounds . Thiazole-2-carboxamide derivatives have demonstrated significant potential in pharmaceutical research. For instance, structurally similar compounds have been identified as potent tyrosinase inhibitors, showing promise as candidates for skin-whitening cosmetic ingredients, with in vivo activity comparable to established agents like thiamidol . Furthermore, analogous 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity, exhibiting promising results as anticancer agents against various human cancer cell lines, including breast and colorectal cancers . The bromine atom at the 4-position of the thiazole ring makes this compound a suitable substrate for further cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrN2OS B2796361 4-Bromothiazole-2-carboxamide CAS No. 912639-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZULRTZCBCPPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912639-91-9
Record name 4-bromo-1,3-thiazole-2-carboxamide
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Synthetic Methodologies for 4 Bromothiazole 2 Carboxamide and Its Precursors

Direct Synthesis Approaches for 4-Bromothiazole-2-carboxamide

Direct approaches focus on the introduction of the 2-carboxamide group onto a 4-bromothiazole (B1332970) scaffold. These methods include classical amidation of carboxylic acid derivatives, modern catalytic carbonylation reactions, and direct C-H functionalization.

The formation of the amide bond is a cornerstone of organic synthesis, and several tactics can be employed to generate the target this compound.

A reliable and conventional method for preparing this compound involves the amidation of 4-Bromothiazole-2-carboxylic acid (CAS No: 88982-82-5) aobchem.comlabshake.com. This two-step sequence typically begins with the activation of the carboxylic acid, followed by a reaction with an ammonia equivalent.

The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an active ester. Treatment of 4-Bromothiazole-2-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 4-bromothiazole-2-carbonyl chloride. This intermediate is generally used immediately without extensive purification. Subsequent reaction with aqueous or gaseous ammonia, or an ammonium salt like ammonium chloride in the presence of a base, furnishes the desired this compound. Alternatively, peptide coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to directly couple the carboxylic acid with ammonia in a one-pot procedure.

Table 1: Representative Conditions for Amidation via Carboxylic Acid Derivatives

Step Reagent Solvent Temperature Outcome
Activation Thionyl Chloride or Oxalyl Chloride Dichloromethane (DCM) or Toluene (B28343) Room Temperature to Reflux Formation of 4-bromothiazole-2-carbonyl chloride

| Amidation | Ammonium Hydroxide (B78521) or NH₄Cl/Base | Dioxane, THF, or DCM | 0 °C to Room Temperature | this compound |

An alternative route begins with a thiazole (B1198619) that is halogenated at the C2 position, such as 2,4-dibromothiazole (B130268). This method involves a halogen-metal exchange followed by carbonylation and subsequent amidation. The process can often be performed in a "one-pot" fashion, enhancing efficiency. google.com

The synthesis starts with the reaction of 2,4-dibromothiazole with a strong organolithium reagent, like n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). The lithiation occurs selectively at the more acidic C2 position. The resulting 2-lithio-4-bromothiazole intermediate is then quenched with carbon dioxide (CO₂), either as a gas or solid (dry ice), to form the corresponding lithium carboxylate salt. Subsequent workup with acid would yield 4-bromothiazole-2-carboxylic acid, but for the carboxamide synthesis, the intermediate is typically converted to an acyl chloride and then reacted with ammonia without isolation google.com. This avoids handling the potentially sensitive carboxylic acid.

Modern catalytic methods offer a powerful alternative for the synthesis of aryl and heteroaryl amides. Palladium-catalyzed aminocarbonylation combines a (hetero)aryl halide, carbon monoxide (CO), and an amine in a single step to form the corresponding amide. For the synthesis of this compound, this strategy would be applied to 2,4-dibromothiazole.

This reaction is challenging for electron-deficient heteroaromatics like thiazoles, which can be susceptible to side reactions such as nucleophilic aromatic substitution (SNAr) of the bromide by the amine acs.org. However, the use of specialized palladium catalysts and ligands can achieve the desired transformation. A highly active catalyst system, often generated from a palladacycle precatalyst and a bulky, electron-rich phosphine ligand such as XantPhos, can facilitate the reaction under relatively mild conditions (e.g., lower temperatures and CO pressures) acs.org. The reaction couples 2,4-dibromothiazole with an ammonia surrogate in the presence of carbon monoxide, with the palladium catalyst selectively acting at the C2-Br bond.

Table 2: Typical Conditions for Palladium-Catalyzed Aminocarbonylation

Component Example Purpose Reference
Substrate 2,4-Dibromothiazole Bromide source acs.org
Catalyst Pd(OAc)₂ or Palladacycle Palladium source acs.orgbeilstein-journals.org
Ligand XantPhos Stabilize Pd-complex, promote catalysis acs.orgbeilstein-journals.org
CO Source CO gas (slight excess) Carbonyl source acs.org
Amine Source Ammonia or protected equivalent Nucleophile acs.org
Base DBU or Cs₂CO₃ Neutralize acid byproduct beilstein-journals.org

| Solvent | Dioxane or Toluene | Reaction medium | acs.orgbeilstein-journals.org |

Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-halogenated starting materials. Minisci-type reactions, which involve the addition of a nucleophilic radical to a protonated heterocycle, can be used for direct C-H amidation of 1,3-azoles rsc.orghw.ac.uk.

In this approach, 4-bromothiazole would be the starting material. The reaction is typically performed under acidic conditions to protonate the thiazole nitrogen, activating the ring towards nucleophilic radical attack, primarily at the C2 position. An amidic radical is generated from a suitable precursor, such as an N-protected amino acid or an oxamic acid, using an oxidant like ammonium persulfate hw.ac.uk. Recent advancements have developed visible-light-mediated, photosensitizer-free methods that likely proceed through an electron donor-acceptor (EDA) complex, offering a milder alternative to traditional thermal methods rsc.orghw.ac.uk. This strategy allows for the direct installation of a wide range of amide functionalities onto the thiazole core.

Access to this compound is contingent on the availability of appropriately substituted precursors, primarily 4-bromothiazole itself. The synthesis of the full family of bromothiazoles has been optimized to avoid the use of elemental bromine and to provide access to specific isomers researchgate.netnih.govlookchem.com.

The parent thiazole is less reactive towards electrophilic aromatic substitution than thiophene, often requiring harsh conditions for direct bromination, which can lead to mixtures of products lookchem.com. Therefore, multi-step sequences involving sequential bromination and debromination are often employed to achieve regiocontrol.

A common starting material is the inexpensive 2-aminothiazole (B372263).

Synthesis of 4-Bromothiazole : Direct bromination of thiazole is not selective. A more controlled synthesis of 4-bromothiazole can be achieved from 2-aminothiazole. The amino group can direct bromination to the 5-position. A subsequent "halogen dance" rearrangement can move the bromine from the 5-position to the 4-position on a protected 2-aminothiazole nih.gov. Following the rearrangement, the amino group at the C2 position can be removed via a deamination reaction (diazotization followed by reduction) to yield 4-bromothiazole.

Synthesis of 2,4-Dibromothiazole : This important precursor can be synthesized from 2-aminothiazole via a Sandmeyer-type reaction to first produce 2-bromothiazole. Subsequent direct bromination of 2-bromothiazole under controlled conditions can then introduce a bromine atom at the C4 or C5 position. Alternatively, starting from 2-aminothiazole, bromination can yield 2-amino-5-bromothiazole, which can be rearranged to 2-amino-4-bromothiazole (B130272). A Sandmeyer reaction on this intermediate would then yield 2,4-dibromothiazole nih.gov.

These strategies provide the necessary substituted thiazole scaffolds that serve as the direct precursors for the amidation and carbonylation reactions described above researchgate.netnih.gov.

Table 3: Summary of Synthetic Precursor Strategies

Target Precursor Starting Material Key Steps Reference
4-Bromothiazole 2-Aminothiazole Protection, Bromination (C5), Halogen Dance (C4), Deamination nih.gov
2,4-Dibromothiazole 2-Aminothiazole Sandmeyer (2-Br), Direct Bromination (C4/C5) lookchem.com

| 4-Bromothiazole-2-carboxylic Acid | 2,4-Dibromothiazole | Halogen-metal exchange (C2), Quench with CO₂ | google.com |

Advanced Reaction Conditions and Catalysis in Target Synthesis

The introduction and manipulation of functional groups on the thiazole core are often accomplished using powerful organometallic reagents and highly efficient palladium-catalyzed cross-coupling reactions. These techniques provide versatile pathways to complex molecular architectures.

Utilization of Organometallic Reagents (e.g., n-Butyllithium, Grignard Reagents) in Bromothiazole Functionalization

Organometallic reagents, particularly organolithium compounds like n-butyllithium (n-BuLi), are instrumental in the functionalization of bromothiazoles. A key strategy involves the "halogen dance" rearrangement, where a protected 5-bromothiazole can be isomerized to its 4-bromo counterpart. For instance, a protected 2-amino-5-bromothiazole can undergo rearrangement to a 2-amino-4-bromothiazole derivative using lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This thermodynamically driven process proceeds through a dianion intermediate. nih.gov

Furthermore, n-butyllithium can be used to generate highly reactive thiazolyllithium species from bromothiazoles via halogen-metal exchange. These lithiated intermediates can then be quenched with various electrophiles to introduce a wide range of substituents onto the thiazole ring. researchgate.net For example, 2-bromothiazole can be converted into thiazole-2-carboxylic acid through this method. researchgate.net This approach is fundamental for creating precursors to the target carboxamide.

Grignard reagents also play a role in the synthesis of functionalized thiazoles. They can be prepared from halothiazoles and subsequently reacted with aldehydes, ketones, or other electrophiles. google.com

Table 1: Organometallic Reagents in Thiazole Functionalization

Reagent Substrate Product Conditions Reference
n-Butyllithium 2-Bromothiazole Thiazole-2-carboxylic acid Halogen-metal exchange followed by quenching with CO2 researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Thiazole Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the derivatization of heterocyclic compounds, including thiazoles. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is particularly noteworthy.

This methodology has been successfully applied to bromothiazole scaffolds. For instance, a 2-thiazole bromide can be coupled with an arylboronic acid to introduce an aryl group at the 2-position of the thiazole ring. nih.gov This strategy is highly adaptable and can be envisioned for the derivatization of a this compound precursor, allowing for the introduction of diverse substituents at the 4-position. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction of an amide product with 4-fluorophenylboronic acid, highlighting the utility of this reaction in complex molecule synthesis. mdpi.com

Table 2: Suzuki-Miyaura Coupling for Thiazole Derivatization

Bromothiazole Derivative Boronic Acid/Ester Catalyst/Base Product Reference
2-Thiazole bromide 7 (3-adamant-1-yl)-(4-fluorophenyl)boronic acid (6) Palladium catalyst Phthalimide protected adamantane derivative 8 nih.gov

Synthesis of Key Intermediates and Related Bromothiazole Derivatives

The synthesis of this compound relies on the availability of key functionalized intermediates, such as the corresponding carbaldehyde and carboxylic acid. Additionally, the synthetic methodologies for other brominated thiazole carboxylic acid derivatives provide valuable insights into the chemistry of this class of compounds.

4-Bromothiazole-2-carbaldehyde as a Versatile Synthetic Precursor

4-Bromothiazole-2-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis. chemimpex.comscbt.comalfa-chemical.comspectrumchemical.com Its structure, featuring a reactive aldehyde group and a bromine atom on the thiazole ring, allows for a wide range of chemical transformations. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The aldehyde functionality can undergo nucleophilic addition, condensation, and oxidation reactions, while the bromine atom can participate in cross-coupling reactions to introduce further molecular diversity. Its utility is underscored by its role in the development of anti-inflammatory and antimicrobial agents. chemimpex.com

Synthesis of 4-Bromothiazole-2-carboxylic Acid

4-Bromothiazole-2-carboxylic acid is another key precursor for the synthesis of this compound. aobchem.comfinetechnology-ind.com The carboxylic acid group can be readily converted to the corresponding amide through various standard coupling procedures. The presence of the bromine atom at the 4-position allows for subsequent functionalization via cross-coupling reactions, making it a strategic building block for creating libraries of substituted thiazole derivatives.

Preparation of other Brominated Thiazole Carboxylic Acid Derivatives (e.g., 2-Bromothiazole-4-carboxylic acid, 2-Bromothiazole-5-carboxylic acid)

The synthesis of other brominated thiazole carboxylic acids provides important context and alternative synthetic strategies.

2-Bromothiazole-4-carboxylic acid: The synthesis of the ethyl ester of this acid can be achieved in a two-step process starting from ethyl 3-bromopropanoate and thiourea. guidechem.com The resulting 2-amino-4-thiazolecarboxylic acid ethyl ester is then subjected to a Sandmeyer-type reaction, involving diazotization with sodium nitrite in the presence of hydrobromic acid, to replace the amino group with a bromine atom. guidechem.com Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

2-Bromothiazole-5-carboxylic acid: This isomer is recognized as a versatile building block in pharmaceutical and agrochemical research. chemimpex.com

5-Bromothiazole-2-carboxylic acid: A synthetic route to this compound involves the treatment of thiazole-2-carboxylic acid with lithium diisopropylamide (LDA) to form a dianion, which is then quenched with carbon tetrabromide (CBr4) to introduce the bromine atom at the 5-position. chemicalbook.com

Table 3: Synthesis of Brominated Thiazole Carboxylic Acid Derivatives

Compound Starting Material(s) Key Reagents Reference
Ethyl 2-Bromothiazole-4-carboxylate Ethyl 3-bromopropanoate, Thiourea Sodium nitrite, Hydrobromic acid guidechem.com

Synthesis of Thiazole-2-carboxamides from other Bromothiazole Isomers (e.g., 2-Bromothiazole-4-carboxamide)

The conversion of one bromothiazole isomer to another, such as transforming a 2-bromothiazole-4-carboxamide into a this compound, is not a commonly documented synthetic route. Such transformations would likely involve complex rearrangement reactions.

One relevant example of halogen migration on the thiazole ring is the "halogen dance" rearrangement. This reaction has been described for the conversion of a protected 5-bromo-2-aminothiazole into a 4-bromo-2-aminothiazole using a strong base like lithium diisopropylamide (LiNPr₂i) in tetrahydrofuran (THF). nih.govrsc.org This rearrangement is thought to proceed through a thermodynamically preferred N, C(5)-dianion intermediate. nih.govrsc.org However, this method has challenges; for instance, the resulting 2-amino-4-bromothiazole can be unstable and difficult to acylate after the removal of the protecting group. nih.govrsc.org Direct application of such a rearrangement to a carboxamide-substituted bromothiazole is not widely reported and would require significant investigation to establish a viable synthetic protocol.

Preparation of Bromothiazole Esters (e.g., Methyl-4-bromothiazole-2-carboxylate, Ethyl 2-bromothiazole-5-carboxylate)

Bromothiazole esters are crucial precursors for the synthesis of this compound and other derivatives. Their preparation often involves multi-step sequences starting from acyclic compounds.

Methyl 4-bromothiazole-2-carboxylate is a key intermediate. It is a solid compound used as a building block in organic synthesis.

Ethyl 2-bromothiazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. mdpi.com A common synthetic approach involves the cyclization of ethyl acetoacetate and thiourea, followed by amino diazotization and subsequent bromination to yield the target ester. This method has been optimized for industrial-scale production. nih.gov

Below is a table summarizing the properties of these bromothiazole esters.

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical Form
Methyl 4-bromothiazole-2-carboxylate1025468-06-7C₅H₄BrNO₂S222.06 g/mol Solid
Ethyl 2-bromothiazole-5-carboxylate41731-83-3C₆H₆BrNO₂S236.09 g/mol Solid

This data is compiled from multiple sources. researchgate.netplos.org

Synthesis of Specific Substituted Bromothiazoles as Building Blocks (e.g., 2-Acetyl-4-bromothiazole, 2-Amino-5-bromothiazole)

The synthesis of specifically substituted bromothiazoles provides versatile building blocks for more complex molecules.

2-Acetyl-4-bromothiazole can be conceptualized from the synthesis of 2-acetylthiazole. The synthesis of 2-acetylthiazole can be achieved from 2-bromothiazole, which is treated with butyllithium followed by a reaction with ethyl acetate. nih.gov This suggests that a similar approach, starting from a suitably protected dibromothiazole, could yield 2-acetyl-4-bromothiazole.

2-Amino-5-bromothiazole is a commonly used building block. A direct synthesis involves the bromination of 2-aminothiazole. In a typical procedure, 2-aminothiazole is dissolved in acetic acid and treated with bromine at a low temperature. The reaction mixture is then stirred at room temperature to complete the reaction, yielding 2-amino-5-bromothiazole after workup. Another method involves treating 2-aminothiazole hydrobromide with a base like triethylamine in a solvent such as tetrahydrofuran.

The table below outlines the synthesis of these important building blocks.

ProductStarting Material(s)Key Reagents/ConditionsYield
2-Acetylthiazole2-Bromothiazole, Ethyl acetate1. Butyllithium, -80 to -78 °C2. Ethyl acetate~95%
2-Amino-5-bromothiazole2-AminothiazoleBromine, Acetic acid, 0 °C to room temp.75%
2-Amino-5-bromothiazole2-Amino-5-bromothiazole hydrobromideTriethylamine, Tetrahydrofuran, room temp.~95%

This data is compiled from multiple sources. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Bromothiazole 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For thiazole (B1198619) derivatives, ¹H and ¹³C NMR provide definitive information about the substitution pattern and the electronic environment of the atoms within the molecule.

While specific NMR data for 4-Bromothiazole-2-carboxamide is not widely published in readily accessible literature, analysis of closely related structures, such as its derivatives, offers valuable insights. For instance, in the ¹H NMR spectrum of N-phenyl-4-bromothiazole-2-carboxamide, the thiazole proton typically appears as a singlet. The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent bromine atom and the carboxamide group.

The amide protons of the carboxamide group generally present as a broad singlet in the ¹H NMR spectrum, and their chemical shift can be sensitive to the solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring and the carbonyl carbon of the carboxamide group exhibit characteristic chemical shifts that are instrumental for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-Phenyl-4-bromothiazole-2-carboxamideCDCl₃8.93 (s, 1H, NH), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.54 (s, 1H, Thiazole-H), 7.39 (t, J = 7.6 Hz, 2H, Ar-H), 7.19 (t, J = 7.2 Hz, 1H, Ar-H)164.2 (C=O), 155.9, 136.7, 129.2, 129.0, 125.1, 123.7, 119.9

Data is for a representative derivative and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: The amide group should exhibit one or two bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O stretching: A strong absorption band, characteristic of the carbonyl group in the amide, is anticipated in the range of 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=N and C=C stretching: The thiazole ring will have characteristic stretching vibrations for the C=N and C=C bonds, typically appearing in the 1500-1600 cm⁻¹ region.

C-Br stretching: A band corresponding to the carbon-bromine bond stretch is expected at lower frequencies, generally in the 500-700 cm⁻¹ range.

Analysis of related compounds, such as (4-Bromothiazol-2-YL)methanol, shows a C=N stretch at approximately 1611 cm⁻¹ and a C-Br stretch around 1333 cm⁻¹, providing a reference for the expected spectral features of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₃BrN₂OS), the expected exact molecular weight is approximately 206.93 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition. For example, the HRMS data for N-phenyl-4-bromothiazole-2-carboxamide showed a calculated [M+H]⁺ of 282.9535 and a found value of 282.9531, demonstrating the high accuracy of this technique. The fragmentation pattern would likely involve the loss of the carboxamide group, the bromine atom, and cleavage of the thiazole ring, providing further structural clues.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 2: Illustrative Crystallographic Data for a Related Thiazole Derivative

Compound Crystal System Space Group Unit Cell Dimensions
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanolMonoclinicP2₁/ca = 6.0542(18) Å, b = 29.3096(9) Å, c = 7.2064(2) Å, β = 92.668(3)°

This data is for a related compound and illustrates the type of information obtained from X-ray crystallography.

Application of Advanced Spectroscopic Techniques and Conformational Studies

Advanced spectroscopic techniques and computational methods can provide deeper insights into the conformational preferences and electronic structure of this compound. Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially for more complex derivatives.

Chemical Reactivity and Transformation of 4 Bromothiazole 2 Carboxamide and Its Core Scaffolds

Reactivity at the Bromine Atom

The bromine atom attached to the C4 position of the thiazole (B1198619) ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the thiazole ring. This position readily participates in nucleophilic substitution, transition-metal-catalyzed cross-coupling, and halogen-metal exchange reactions.

The carbon-halogen bond in aryl halides is generally resistant to nucleophilic attack unless the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of 4-bromothiazole-2-carboxamide, the thiazole ring itself is electron-deficient, and the carboxamide group at the C2 position further withdraws electron density. This electronic feature makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this intermediate, the aromaticity of the thiazole ring is temporarily disrupted. libretexts.org The subsequent elimination of the bromide ion restores the aromatic system and yields the substituted product. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they help stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com In this molecule, the ring nitrogen and the C2-carboxamide group contribute to this stabilization.

Interestingly, in nucleophilic aromatic substitution, the typical reactivity trend for halogens as leaving groups (I > Br > Cl > F) is often inverted (F > Cl > Br > I). youtube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic. youtube.com

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom at the C4 position of the thiazole ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to functionalize bromothiazole scaffolds. nih.govyoutube.comyoutube.com The reaction is typically catalyzed by a palladium(0) complex and requires a base. youtube.com This methodology has been successfully applied to synthesize various 4-aryl and 4-heteroaryl thiazole derivatives, which are common subunits in thiopeptide antibiotics. researchgate.net A one-pot, two-step Miyaura borylation followed by a Suzuki-Miyaura cross-coupling sequence is an efficient strategy for creating diverse 2,4'-bithiazole (B13848155) structures from 4-bromo-2,4'-bithiazole precursors. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on 4-Bromothiazole (B1332970) Scaffolds Data derived from studies on related 4-bromothiazole systems.

Catalyst / LigandBaseCoupling PartnerSolventProduct YieldSource
Pd(OAc)₂ / dppfKOAcBis(pinacolato)diboron1,4-Dioxane- rsc.org
Pd₂(dba)₃Na₂CO₃Arylboronic acidDioxane/WaterGood to Excellent nih.gov
PdCl₂(dppf)Cs₂CO₃Ethyl 2-bromothiazole-4-carboxylate1,4-Dioxane- rsc.org

The Negishi coupling reaction provides another effective route for C-C bond formation by coupling an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp², and sp³ carbon atoms. wikipedia.orgnih.gov Negishi couplings have been employed in the regioselective synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, where 2-substituted 4-bromothiazoles are coupled with organozinc reagents derived from another thiazole unit. nih.govresearchgate.net The reaction often proceeds with high yields, demonstrating its reliability for constructing complex heterocyclic systems. nih.govresearchgate.net

Table 2: Examples of Negishi Coupling on 4-Bromothiazole Scaffolds Data derived from studies on related 4-bromothiazole systems.

CatalystOrganozinc ReagentSolventProduct YieldSource
Pd(PPh₃)₄Alkyl/Aryl zinc halidesTHF65-85% nih.govresearchgate.net
Ni(acac)₂ / PPh₃ / (i-Bu)₂AlHAryl zinc bromides-- wikipedia.org
Pd(0) catalystThiazol-2-yl zinc speciesTHF88-97% nih.govresearchgate.net

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic species. wikipedia.org For 4-bromothiazole derivatives, this typically involves reacting the compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. researchgate.nettcnj.edu This process rapidly exchanges the bromine atom at the C4 position for a lithium atom, generating a thiazol-4-yl-lithium intermediate.

This lithiated species is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the C4 position. tcnj.edu This method avoids the need for a transition metal catalyst and provides access to a wide range of derivatives that might be difficult to synthesize otherwise. For instance, after the bromo-lithium exchange, the intermediate can be transmetalated to zinc or tin, creating a nucleophile suitable for subsequent cross-coupling reactions. nih.govresearchgate.net

The development of protocols using reagents like isopropylmagnesium chloride (i-PrMgCl) in combination with n-BuLi has allowed for efficient halogen-metal exchange on bromoheterocycles even in the presence of acidic protons, expanding the synthetic utility of this reaction. nih.govnih.gov

Table 3: Halogen-Metal Exchange and Quenching on Bromo-Heterocyclic Scaffolds Data derived from studies on related bromo-heterocyclic systems.

Exchange ReagentTemperatureElectrophile (Quenching Agent)Product TypeSource
n-BuLi-100 °CH₂ODes-bromo compound tcnj.edu
n-BuLi-100 °CCH₃IMethylated compound tcnj.edu
n-BuLi-100 °CBenzaldehydeHydroxybenzyl compound tcnj.edu
i-PrMgCl / n-BuLi-20 °C to 0 °CDMFFormylated compound nih.gov

Reactivity of the Carboxamide Moiety

The carboxamide group at the C2 position is a robust functional group that also offers opportunities for chemical modification, including derivatization and hydrolysis.

The carboxamide nitrogen can be further functionalized, or the entire amide group can be modified. A common strategy for creating diverse amide derivatives involves the hydrolysis of the primary amide to its corresponding carboxylic acid, followed by re-amidation. The resulting 4-bromothiazole-2-carboxylic acid can be activated, for example, by conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride. researchgate.net This highly reactive intermediate can then be coupled with a wide range of primary or secondary amines, sulfonamides, or other nucleophiles to generate a library of N-substituted amide derivatives. researchgate.net This approach has been used to synthesize series of N-(phenylsulfonyl)thiazole-2-carboxamides and other biologically active molecules. researchgate.netnih.govresearchgate.netnih.gov

The amide bond of the carboxamide group can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-bromothiazole-2-carboxylic acid and ammonia. Amide hydrolysis is typically slower than ester hydrolysis and often requires forcing conditions, such as elevated temperatures and strong acid or base catalysts.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion (or its conjugate acid after proton exchange). While specific studies on the hydrolysis of this compound are not prevalent, related studies on other thiazole derivatives indicate that the amide bond is relatively stable. For example, the hydrolysis of an acetamino group on a thiazole ring has been described to furnish the corresponding amino-thiazole. ias.ac.in In another instance, the partial hydrolysis of a cyano group to a carboxamide on a thiazole ring was achieved under acidic conditions, suggesting the resulting amide is resistant to complete hydrolysis under those specific conditions. iaea.org

Transformations of the Thiazole Ring System

The aromatic thiazole core of this compound can undergo reactions that either build upon the existing ring to form fused systems or introduce new functional groups at its available positions.

One of the most significant transformations of the thiazole scaffold is its elaboration into fused bicyclic systems, with imidazo[2,1-b]thiazoles being a prominent example. bohrium.comnih.gov This class of compounds is of considerable interest due to its wide range of biological activities. nih.govnih.gov The synthesis of the imidazo[2,1-b]thiazole (B1210989) core typically proceeds via a variation of the Hantzsch thiazole synthesis, where a 2-aminothiazole (B372263) derivative reacts with an α-haloketone. acs.orgnih.gov

For a molecule like this compound, direct participation in this annulation requires prior modification, as the C2-carboxamide is not suitably functionalized. A common synthetic strategy involves utilizing the corresponding 2-amino-4-bromothiazole (B130272) as the starting material. The reaction mechanism involves two key steps:

Initial Nucleophilic Attack: The endocyclic nitrogen atom (N3) of the 2-aminothiazole ring acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the displacement of the halide and the formation of an N-alkylated thiazolium intermediate.

Intramolecular Cyclization and Dehydration: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, which results in the formation of the fused imidazole (B134444) ring, yielding the final aromatic imidazo[2,1-b]thiazole structure. acs.org

Various research groups have optimized this transformation using different reaction conditions, including conventional heating and microwave-assisted green synthesis protocols. researchgate.net

Table 1: Examples of Imidazo[2,1-b]thiazole Synthesis from 2-Aminothiazole Precursors
2-Aminothiazole Reactantα-Haloketone ReactantReaction ConditionsFused ProductReference
2-Amino-4-methylthiazolePhenacyl bromideEthanol, Reflux6-Phenyl-3-methylimidazo[2,1-b]thiazole researchgate.net
Ethyl 2-amino-4-methylthiazole-5-carboxylateVarious α-bromo aralkyl ketonesPEG-400, MicrowaveEthyl 6-aryl-3-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives researchgate.net
2-Aminothiazole3-(2-Bromoacetyl)-4-hydroxy-chromen-2-oneConventional Heating3-(Imidazo[2,1-b]thiazol-6-yl)-4-hydroxychromen-2-one nih.govmdpi.com

While the C4 position of the parent scaffold is occupied by a bromine atom, the C5 position remains available for functionalization. The electronic nature of the thiazole ring designates the C5 position as relatively electron-rich, making it a prime site for electrophilic substitution reactions. pharmaguideline.com Furthermore, modern cross-coupling techniques have enabled the direct functionalization of this C-H bond.

Common derivatization strategies at the C5 position include:

Electrophilic Aromatic Substitution (SEAr): Classic electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce substituents at the C5 position, provided the reaction conditions are controlled to avoid side reactions with the existing functional groups. The reactivity of the C5-H bond is demonstrated in reactions where 2-aminothiazoles are substituted at this position by potent electrophiles. researchgate.net

Palladium-Catalyzed C-H Activation/Cross-Coupling: More recent and sophisticated methods involve the direct C-H activation at the C5 position, followed by a palladium-catalyzed cross-coupling reaction. This allows for the formation of C-C or C-heteroatom bonds with a high degree of precision and functional group tolerance. For instance, oxidative C-H/C-H cross-coupling has been successfully used to link thiazoles with other heterocycles like thiophenes. rsc.org This approach avoids the need for pre-functionalization of the C5 position (e.g., lithiation or halogenation) and represents a more atom-economical route to novel derivatives.

Table 2: Representative Reactions for Derivatization of the Thiazole C5-Position
Reaction TypeReagentsGeneral ProductReference
Electrophilic HalogenationN-Bromosuccinimide (NBS)5-Bromo-4-substituted thiazole pharmaguideline.com
Pd-Catalyzed C-H ArylationAryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Oxidant5-Aryl-4-substituted thiazole rsc.org
Electrophilic Substitution7-Chloro-4,6-dinitrobenzofuroxan (ClDNBF)5-(4,6-Dinitrobenzofuroxan-7-yl)-thiazole derivative researchgate.net

Investigation of Reaction Mechanisms and Pathways (e.g., Pericyclic Mechanisms, SN2@X)

Understanding the mechanisms governing the transformations of this compound is crucial for predicting its reactivity and designing rational synthetic routes. The key reactions involve the thiazole ring's aromatic system and the carbon-bromine bond.

Pericyclic Mechanisms: Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. researchgate.net Thiazoles, possessing π-electrons, can theoretically participate in such reactions, for example, as the diene component in a Diels-Alder [4+2] cycloaddition. However, the inherent aromaticity of the thiazole ring imparts significant stability, meaning that harsh conditions like high temperatures are often required to overcome this aromatic stabilization energy and induce cycloaddition. wikipedia.org

Some studies have detailed complex reaction cascades involving thiazoles that proceed through pericyclic steps. For instance, a reaction between a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed via a formal [2+2] cycloaddition, followed by a 4-electron electrocyclic ring-opening, and a subsequent 6-electron electrocyclic ring-closing before the final extrusion of a sulfur atom. wikipedia.org While fascinating, these pathways are highly substrate-dependent and are not considered general transformations for a scaffold like this compound under typical laboratory conditions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: A more common and directly relevant reaction pathway for this compound involves the substitution of the bromine atom at the C4 position. Substitution at an sp²-hybridized carbon of an aromatic ring does not proceed via a direct, one-step SN2 backside attack. Instead, it follows a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov This is a two-step addition-elimination process.

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the key intermediate. In this compound, the electronegative nitrogen and sulfur atoms in the thiazole ring, along with the C2-carboxamide group, help to activate the ring towards nucleophilic attack.

The mechanism proceeds as follows:

Addition of the Nucleophile: A nucleophile attacks the C4 carbon, which bears the bromo leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the ring system, particularly onto the electronegative heteroatoms.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, where the leaving group (bromide ion) is expelled.

This addition-elimination pathway is distinct from the concerted SN2 mechanism, which is characteristic of substitutions at sp³-hybridized carbons. neliti.combeilstein-journals.org The term "SN2@X" is not standard terminology; the operative mechanism for this type of aromatic substrate is definitively SNAr. Computational studies have been instrumental in modeling the energy profiles of SNAr reactions, confirming the structure of the Meisenheimer intermediate and elucidating the factors that influence reaction rates. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 4 Bromothiazole 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. iosrjournals.orgscirp.org DFT is a computational method that models the electron density of a system to determine its energy and other properties, offering a balance of accuracy and computational efficiency. arxiv.org For 4-Bromothiazole-2-carboxamide, DFT calculations can elucidate its structural and electronic aspects. researchgate.net

Electronic Structure and Properties: DFT calculations can determine key electronic properties that govern the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.

Other calculated properties include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which are crucial for predicting intermolecular interactions.

Calculated ParameterSignificance for this compound
HOMO EnergyIndicates the molecule's ability to donate electrons.
LUMO EnergyIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapPredicts chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.
NBO AnalysisReveals stabilizing intramolecular charge transfer interactions.

Reactivity Prediction: By analyzing these quantum chemical descriptors, predictions can be made about the reactivity of this compound. For instance, the MEP can highlight the electron-rich nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the carboxamide group as likely sites for electrophilic interaction, while electron-deficient regions could be susceptible to nucleophilic attack. This information is invaluable for designing synthetic pathways and understanding potential metabolic transformations. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations (for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. doi.org While specific docking studies for this compound are not detailed in the available literature, studies on structurally related thiazole-carboxamide derivatives provide a clear framework for how such investigations would proceed. researchgate.netnih.gov

Methodology: The process involves preparing a 3D structure of the target protein and the ligand. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding affinity. japsonline.com

Application to Thiazole Derivatives: Docking studies on related benzothiazole–carboxamide hybrids and thiazole carboxamide derivatives have been used to investigate their potential as anticancer agents and COX inhibitors, respectively. nih.govjapsonline.com These studies typically reveal key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The carboxamide group is an excellent hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The thiazole ring and any aryl substituents can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic thiazole ring can form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

For this compound, docking simulations would aim to identify potential protein targets and predict its binding mode. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The results would be quantified by a docking score, which provides an estimate of the binding free energy. biointerfaceresearch.com

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are employed to study the flexibility and time-dependent behavior of molecules and their complexes. mdpi.com

Conformational Analysis: This analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For this compound, a key area of interest is the orientation of the carboxamide group relative to the thiazole ring. Ab initio computations on similar thiazole-4-carboxamides have shown that the carboxamide group is often constrained to a conformation where the amino group is cis-planar to the ring nitrogen, stabilized by electrostatic and charge transfer interactions. nih.gov Understanding the preferred conformations is essential, as the bioactive conformation that binds to a receptor may not be the lowest energy state in isolation.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. nih.govscienceandtechnology.com.vn A simulation of this compound, either in a solvent or bound to a protein, would involve:

Placing the molecule(s) in a simulation box, often with water to mimic physiological conditions.

Calculating the forces between atoms using a force field.

Solving Newton's equations of motion to simulate the movement of atoms over a specific time period (nanoseconds to microseconds).

The resulting trajectory provides valuable information on the stability of the ligand-protein complex, conformational changes in both the ligand and the protein, and the role of solvent molecules. nih.govrsc.orgnih.gov Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of specific regions. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. nih.govmdpi.com

QSAR Modeling: QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For a series of analogs based on the this compound scaffold, a QSAR study would involve:

Synthesizing and testing a library of related compounds to generate biological activity data.

Calculating molecular descriptors for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Developing a statistical model (e.g., using multiple linear regression or machine learning) that links the descriptors to the observed activity.

The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com For example, SAR studies on other thiazole derivatives have shown that modifications to substituents on the thiazole ring or the carboxamide group can dramatically alter activity. academie-sciences.frresearchgate.net Computational SAR for this compound would explore how replacing the bromine atom with other halogens or functional groups, or altering the carboxamide moiety, could impact its interactions with a biological target.

Industrial Scale Up and Process Optimization

Development of Efficient and Atom-Economical Synthetic Routes for Large-Scale Production

For the large-scale synthesis of 4-Bromothiazole-2-carboxamide, several synthetic strategies can be envisioned, prioritizing efficiency and atom economy. A common approach in industrial settings for analogous thiazole (B1198619) derivatives involves a multi-step sequence starting from readily available precursors.

One potential route begins with the bromination of a suitable thiazole precursor. For instance, the synthesis of various brominated thiazoles has been achieved through sequential bromination and debromination steps, offering a degree of control over the regioselectivity of the bromination. acs.org A key precursor for this compound would be 4-bromothiazole-2-carboxylic acid or a derivative thereof.

The formation of the carboxamide functional group is a critical step. Industrial methodologies for amidation often move away from laboratory-scale reagents that generate significant waste. Direct amidation of the corresponding carboxylic acid (4-bromothiazole-2-carboxylic acid) is a highly atom-economical approach. This transformation can be facilitated by various catalytic systems to avoid the use of stoichiometric activating agents, which generate byproducts that need to be separated and disposed of.

The table below outlines a plausible synthetic route, highlighting the key transformations and considerations for atom economy.

StepTransformationKey Reagents and ConsiderationsAtom Economy Focus
1Selective BrominationStarting from a commercially available thiazole derivative, selective bromination at the C4 position is crucial. This might involve protecting group strategies or specific brominating agents to achieve high regioselectivity.Minimizing the use of excess brominating agents and developing methods for recycling or reusing any byproducts.
2Carboxylation/AmidationThis could involve direct carbonylation of a 4-bromothiazole (B1332970) intermediate followed by amidation, or the conversion of a pre-existing functional group (like a nitrile or ester) at the C2 position to the carboxamide.Direct catalytic amidation of a carboxylic acid precursor is preferred over methods involving stoichiometric activating agents to maximize atom economy.

Optimization of Reaction Conditions for Industrial Viability

The optimization of reaction conditions is paramount to ensure the industrial viability of this compound synthesis. This involves a systematic study of various parameters to maximize yield, minimize reaction times, reduce costs, and ensure process safety.

Solvent Selection: The choice of solvent is critical. For industrial applications, solvents should be low-cost, non-toxic, and easily recyclable. For the amidation step, solvents like toluene (B28343) or methyl tert-butyl ether (MTBE) might be preferred over more hazardous options like dichloromethane, which is often used in laboratory settings. google.com

Catalyst System: For catalytic reactions, such as direct amidation, the choice of catalyst is crucial. The catalyst should be highly active, stable, and ideally, recyclable. The optimization would involve screening different catalysts, determining the optimal catalyst loading, and developing procedures for catalyst recovery and reuse.

Temperature and Pressure: Reaction temperature and pressure are key parameters that influence reaction rates and selectivity. For instance, in a patented process for a related compound, the carbonyl-inserting reaction is carried out at a low temperature of -60 °C to -75 °C to ensure selectivity and stability of the intermediates. google.com Subsequent chlorination and ammonolysis steps are conducted at moderately elevated and reduced temperatures, respectively, to optimize each transformation. google.com

Work-up and Purification: Industrial processes aim to simplify work-up and purification procedures to reduce costs and waste. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product with relatively simple equipment. The development of a robust crystallization process would involve a study of solvent systems, temperature profiles, and seeding strategies.

The following interactive data table summarizes key parameters that would be optimized for the industrial synthesis of this compound.

ParameterObjectiveTypical Considerations for Optimization
SolventMaximize solubility of reactants, facilitate reaction, and enable easy product isolation. Minimize environmental impact and cost.Screening of various green solvents, evaluating solvent recovery and recycling options.
Catalyst LoadingMinimize catalyst usage while maintaining high reaction rates and yields.Conducting catalyst loading studies to find the optimal balance between cost and efficiency.
TemperatureAchieve optimal reaction rate and selectivity, while minimizing energy consumption and side reactions.Running the reaction at various temperatures to determine the ideal operating range.
Reactant StoichiometryEnsure complete conversion of the limiting reagent and minimize the use of excess reagents.Varying the molar ratios of reactants to find the most efficient combination.
Purification MethodObtain the product with the desired purity in a cost-effective and scalable manner.Developing a robust crystallization process over chromatographic methods which are less suitable for large-scale production.

Role of this compound and its Derivatives as Industrial Building Blocks

This compound and its derivatives are valuable building blocks in the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom and the carboxamide group on the thiazole ring provides multiple points for further chemical modification, making it a versatile synthon.

The bromine atom at the 4-position can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

The carboxamide group at the 2-position can also be modified. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like esters or other amide derivatives. The nitrogen of the amide can also undergo various reactions.

The thiazole ring itself is a key pharmacophore found in numerous biologically active molecules. Thiazole-containing compounds have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. Therefore, this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The table below lists some of the key industrial applications and the role of this compound as a building block.

Industrial SectorRole of this compoundExamples of Target Molecules or Applications
PharmaceuticalsKey intermediate for the synthesis of active pharmaceutical ingredients (APIs). The bromine atom allows for the introduction of various functionalities through cross-coupling reactions to modulate biological activity.Synthesis of kinase inhibitors for cancer therapy, anti-infective agents, and anti-inflammatory drugs.
AgrochemicalsBuilding block for the development of new pesticides and herbicides. The thiazole moiety is a known toxophore in many agrochemicals.Synthesis of fungicides and insecticides with improved efficacy and environmental profiles.
Materials ScienceMonomer or precursor for the synthesis of functional polymers and materials with specific electronic or optical properties.Development of organic light-emitting diodes (OLEDs), sensors, and specialty polymers.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing 4-Bromothiazole-2-carboxamide and its analogs hinges on the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and lengthy reaction times. bepls.com To overcome these challenges, research is pivoting towards green chemistry principles.

Recent advancements include the use of innovative techniques such as microwave irradiation and ultrasound-mediated synthesis, which can significantly reduce reaction times and improve yields. researchgate.netsemanticscholar.org For instance, microwave-assisted synthesis has been successfully employed for the rapid and efficient creation of various thiazole (B1198619) derivatives. bepls.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives

FeatureConventional SynthesisGreen Synthesis Approaches
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation, Ultrasonication bepls.comresearchgate.net
Solvents Often hazardous organic solventsWater, PEG-400, Ionic Liquids bepls.comasianpubs.org
Catalysts Transition-metal catalysts, hazardous acidsRecyclable catalysts (e.g., silica-supported) bepls.com
Reaction Time Often lengthy (hours to days)Significantly shorter (minutes to hours) semanticscholar.org
Efficiency Can involve multiple steps and purificationsOften one-pot synthesis, simpler workup bepls.com
Environmental Impact Higher waste generation, use of toxic reagentsMinimized waste, use of benign substances researchgate.net

Exploration of New Biological Targets and Uncharted Therapeutic Areas

While the thiazole carboxamide scaffold is known for its activity against targets like cyclooxygenase (COX) enzymes, future research aims to uncover novel biological targets and expand its therapeutic applications. nih.govacs.org The versatility of the thiazole ring allows for structural modifications that can tune its activity towards a wide array of proteins and pathways involved in various diseases. researchgate.net

Emerging research has identified several promising targets for thiazole carboxamide derivatives:

Kinase Inhibition: Specific kinases, such as c-Met, are crucial in cancer progression. Thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors for cancer treatment. nih.govtandfonline.comtandfonline.com

Antimycobacterial Agents: With the rise of drug-resistant tuberculosis, there is a critical need for new antimycobacterial agents. Imidazo-[2,1-b]-thiazole carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, potentially by inhibiting enzymes like Pantothenate synthetase. rsc.org

Antifungal Targets: Beyond common pathogens, thiazole carboxamides are being investigated as potent inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) in fungi, presenting a promising avenue for developing new fungicides.

Metastasis Inhibition: Fascin, a protein involved in cancer cell migration and invasion, has emerged as a therapeutic target. Thiazole derivatives have been developed that show potent inhibition of fascin, thereby preventing metastasis. acs.org

Methionine Aminopeptidases (MetAPs): These enzymes are involved in bacterial, fungal, and cancerous processes. Thiazole-4-carboxamide (B1297466) derivatives have been identified as potent inhibitors of MetAPs, opening up possibilities for new anti-infective and anticancer therapies. researchgate.net

The exploration of these and other uncharted therapeutic areas, such as neurodegenerative diseases and metabolic disorders, will continue to drive the development of novel drugs based on the this compound scaffold.

Advanced Computational Modeling for Accelerated Rational Drug Design

Computational methods are indispensable tools for accelerating the drug discovery process, enabling a more rational and targeted approach to designing novel this compound derivatives. openmedicinalchemistryjournal.compatsnap.comrjpbr.com These in-silico techniques provide deep insights into molecular interactions and help predict the biological activity and pharmacokinetic properties of new compounds before their synthesis, saving significant time and resources.

Key computational approaches being applied include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It is widely used to screen virtual libraries of compounds and to understand the binding patterns of potent thiazole carboxamide inhibitors against targets like COX enzymes and c-Met kinase. nih.govrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the potency of newly designed thiazole derivatives and to identify the key structural features required for optimal activity. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as their frontier molecular orbital energies (HOMO-LUMO). This information helps in assessing the chemical reactivity and stability of the designed compounds. nih.govacs.orgresearchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. Computational tools are used to predict these properties early in the design phase, helping to filter out candidates with unfavorable profiles. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the interaction over time, which is crucial for understanding the mechanism of action. rsc.orgpatsnap.com

The integration of these computational methods allows for an iterative cycle of design, prediction, synthesis, and testing, significantly streamlining the path to identifying lead compounds. bohrium.com

Table 2: Computational Techniques in Thiazole Carboxamide Drug Design

Computational TechniqueApplication in Drug DesignKey Insights Provided
Molecular Docking Predicting ligand-protein bindingBinding mode, affinity, and specific interactions rsc.org
QSAR Predicting biological activity from structureStructure-activity relationships, potency prediction researchgate.netresearchgate.net
DFT Analysis Assessing chemical reactivity and stabilityElectronic properties, HOMO-LUMO energy gap nih.gov
ADMET Prediction Evaluating drug-likeness and safety profilesPharmacokinetic and toxicity properties rsc.org
MD Simulations Analyzing the stability of protein-ligand complexesDynamic behavior, complex stability over time patsnap.com

Chemoinformatics and Library Design Based on the Thiazole Carboxamide Scaffold for High-Throughput Screening

Chemoinformatics plays a pivotal role in systematically exploring the chemical space around the this compound core. It involves the use of computational methods to manage, analyze, and model large datasets of chemical compounds, which is essential for designing focused compound libraries for high-throughput screening (HTS). nih.gov

The thiazole carboxamide scaffold is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. researchgate.net This makes it an ideal starting point for creating diverse chemical libraries. The process involves:

Scaffold-Based Library Design: Starting with the core this compound structure, various substituents are systematically introduced at different positions on the thiazole ring and the carboxamide group. This creates a library of related but distinct molecules.

Virtual Screening: Before synthesis, these virtual libraries are screened computationally against specific biological targets using techniques like molecular docking to prioritize compounds that are most likely to be active. nih.gov This enriches the library with potential hits.

Synthesis and HTS: The prioritized compounds are then synthesized and subjected to HTS, where thousands of compounds can be rapidly tested for activity against a biological target. nih.gov This allows for the efficient identification of initial "hit" compounds.

Hit-to-Lead Optimization: Data from the HTS campaign is then used to build structure-activity relationship (SAR) models. This information guides the further chemical modification of the initial hits to improve their potency, selectivity, and drug-like properties, ultimately leading to the development of a "lead" compound. nih.gov

By combining the versatility of the thiazole carboxamide scaffold with the power of chemoinformatics and HTS, researchers can rapidly explore vast chemical diversity to discover novel drug candidates for a wide range of diseases. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling 4-Bromothiazole-2-carboxamide in laboratory settings?

  • Methodological Answer : When handling brominated heterocycles like this compound, use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a well-ventilated area with a respirator if high concentrations are present. Avoid ergonomic hazards by maintaining proper lab posture and hygiene protocols (e.g., handwashing post-handling) .

Q. How is this compound synthesized, and what are common optimization strategies?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous bromothiazole derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-aminothiazole-4-carboxylate (a structural analog) is synthesized using Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas. Optimization strategies include temperature control (e.g., reflux in anhydrous solvents) and catalyst selection (e.g., Pd for cross-coupling) to enhance yield and regioselectivity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection to assess purity (e.g., using C18 columns and acetonitrile/water gradients).
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C4_4H3_3BrN2_2OS).
    Cross-reference with PubChem data for validated spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and control compounds.
  • Purity Verification : Employ orthogonal analytical methods (e.g., LC-MS and 1H^1H-NMR) to confirm compound integrity.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., p-value adjustments for multiple comparisons) .

Q. What experimental strategies are effective in studying enzyme inhibition mechanisms?

  • Methodological Answer : For bromothiazole-based enzyme inhibitors:

  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., for proteases or kinases).
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, leveraging crystal structures from the PDB.
  • Mutagenesis : Validate key residues in enzyme active sites through site-directed mutagenesis .

Q. How to design experiments to assess structure-activity relationships (SAR) for bromothiazole derivatives?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups).
  • Bioactivity Profiling : Test derivatives against target proteins (e.g., kinases) using high-throughput screening.
  • QSAR Modeling : Apply computational tools (e.g., CoMFA) to correlate structural features (e.g., Hammett σ values) with activity .

Q. What advanced methods detect degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH).
  • Stability-Indicating Assays : Use UPLC-MS/MS to identify degradation products (e.g., debromination or hydrolysis byproducts).
  • Reference Standards : Compare with certified impurities (e.g., EP/JP reference materials) for accurate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.